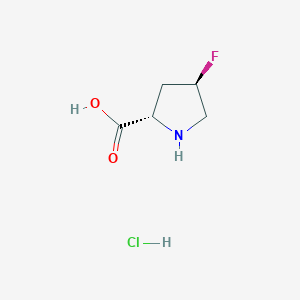

(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2H2,(H,8,9);1H/t3-,4+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWWFZQRLUCRFQ-HJXLNUONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648786 | |

| Record name | (4R)-4-Fluoro-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60604-36-6, 21156-44-5 | |

| Record name | (4R)-4-Fluoro-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21156-44-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride is a fluorinated analog of the amino acid proline. The strategic incorporation of a fluorine atom at the 4-position of the pyrrolidine ring imparts unique stereoelectronic properties. These modifications can significantly influence the conformational preferences of the pyrrolidine ring, as well as the acidity and basicity of the carboxylic acid and amine groups, respectively. Such alterations are of considerable interest in medicinal chemistry and drug development, where fluorinated proline analogs are utilized to enhance peptide stability, binding affinity, and metabolic resistance. This document provides a comprehensive overview of the known physical properties of this compound, along with detailed experimental protocols for their determination.

Core Physical Properties

A summary of the core physical properties for (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid and its hydrochloride salt is presented below. It is important to note that experimentally determined data for the hydrochloride salt are not widely available in the public domain. Much of the available data pertains to the free acid or N-protected derivatives.

| Property | Value | Compound Form | Source |

| Molecular Formula | C₅H₉ClFNO₂ | Hydrochloride Salt | [1] |

| Molecular Weight | 169.58 g/mol | Hydrochloride Salt | [1] |

| Physical Form | Solid | Free Acid | |

| Purity | Min. 95% | Hydrochloride Salt | [1] |

| Storage Temperature | Room Temperature | Free Acid |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are generalized for amino acid analogs and can be specifically adapted for this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Methodology:

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.

-

For hygroscopic or solvated samples, prior drying under vacuum is recommended.

Solubility Determination

Solubility is a crucial parameter for drug formulation and delivery. The "shake-flask" method is a common technique for its determination.

Methodology:

-

An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

-

The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to separate the undissolved solid.

-

The concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, such as HPLC-UV, LC-MS, or NMR spectroscopy.[2][3][4]

-

The experiment should be performed in triplicate to ensure reproducibility.

Optical Rotation Measurement

Optical rotation is a fundamental property of chiral molecules and is used to determine enantiomeric purity.[5]

Methodology:

-

A solution of the compound is prepared by accurately weighing a known amount of the substance and dissolving it in a specific volume of a designated solvent (e.g., water, methanol, chloroform).[5][6]

-

The polarimeter is calibrated by measuring the rotation of the pure solvent (the blank).[7]

-

The sample solution is transferred to a polarimeter cell of a known path length (typically 1 decimeter).[5]

-

The angle of rotation of plane-polarized light (usually at the sodium D-line, 589 nm) is measured at a constant temperature (e.g., 20 °C or 25 °C).[6][8]

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[5]

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For an amino acid derivative like the target molecule, there will be at least two pKa values corresponding to the carboxylic acid and the secondary amine.

Methodology (Potentiometric Titration):

-

A solution of the compound is prepared in water or a suitable co-solvent at a known concentration.

-

The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) to fully protonate all ionizable groups.

-

Subsequently, the solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is recorded after each addition of the titrant.[9]

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa values are determined from the midpoints of the buffering regions of the titration curve.[9]

Methodology (¹⁹F NMR Spectroscopy): For fluorinated compounds, ¹⁹F NMR can be a powerful tool for pKa determination, as the chemical shift of the fluorine atom is often sensitive to the protonation state of nearby functional groups.[10][11]

-

A series of buffered solutions covering a wide pH range are prepared.

-

A constant concentration of the fluorinated compound is added to each buffer.

-

The ¹⁹F NMR spectrum is recorded for each sample.

-

The change in the ¹⁹F chemical shift is plotted against the pH.

-

The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to determine the pKa.[10][11]

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the experimental determination of the physical properties discussed.

References

- 1. (2R,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride [cymitquimica.com]

- 2. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. rudolphresearch.com [rudolphresearch.com]

- 8. digicollections.net [digicollections.net]

- 9. scribd.com [scribd.com]

- 10. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Synthesis of (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and scalable synthetic route for the preparation of (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride, a valuable proline derivative used in medicinal chemistry and drug development. The synthesis commences from the readily available starting material, (2S,4R)-N-Boc-4-hydroxy-L-proline, and proceeds through a key fluorination step with stereochemical inversion, followed by deprotection to yield the target compound. This guide provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

I. Synthetic Strategy Overview

The synthesis of this compound is achieved through a three-step process starting from N-Boc-protected (2S,4R)-4-hydroxy-L-proline. The core of this strategy involves the nucleophilic substitution of the hydroxyl group with fluoride, which proceeds with inversion of configuration at the C-4 position. The use of protecting groups for both the amine and carboxylic acid functionalities is crucial for achieving high yield and purity.

The overall synthetic transformation is outlined below:

Caption: Synthetic workflow for this compound.

II. Experimental Protocols

Step 1: Synthesis of N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester

This initial step involves the protection of the carboxylic acid group as a methyl ester to prevent unwanted side reactions during the subsequent fluorination step.

Methodology:

-

To a solution of N-Boc-(2S,4R)-4-hydroxy-L-proline (1.0 eq) in methanol (5-10 vol), thionyl chloride (1.2 eq) is added dropwise at 0-5 °C.

-

The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent such as ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester as a crude product, which can be used in the next step without further purification.

Step 2: Synthesis of N-Boc-(2S,4S)-4-fluoro-L-proline methyl ester

This key step introduces the fluorine atom at the C-4 position with inversion of stereochemistry using nosyl fluoride as the fluorinating agent. This method is advantageous for its scalability and potential for chromatography-free purification.[1][2]

Methodology:

-

N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester (1.0 eq) is dissolved in an appropriate solvent like acetonitrile.

-

Triethylamine trihydrofluoride (Et3N·3HF) (1.5 eq) is added to the solution.

-

Nosyl fluoride (1.2 eq) is then added portion-wise at room temperature.

-

The reaction mixture is stirred for 12-24 hours at room temperature, with progress monitored by TLC or HPLC.

-

After completion, the reaction is quenched by the addition of water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude N-Boc-(2S,4S)-4-fluoro-L-proline methyl ester.

Step 3: Synthesis of this compound

The final step involves the simultaneous removal of the Boc protecting group and hydrolysis of the methyl ester under acidic conditions to yield the desired hydrochloride salt.

Methodology:

-

The crude N-Boc-(2S,4S)-4-fluoro-L-proline methyl ester is treated with 6M aqueous hydrochloric acid (5-10 vol).

-

The mixture is heated to reflux (approximately 100-110 °C) for 4-8 hours. The reaction progress is monitored until the starting material is fully consumed.

-

After cooling to room temperature, the reaction mixture is washed with an organic solvent like dichloromethane to remove any organic impurities.

-

The aqueous layer is then concentrated under reduced pressure to afford a solid.

-

The resulting solid is triturated with a solvent such as diethyl ether or acetone to induce crystallization and remove any remaining impurities.

-

The solid product is collected by filtration, washed with the trituration solvent, and dried under vacuum to yield this compound.

III. Data Presentation

The following table summarizes the expected yields and purity for each step of the synthesis.

| Step | Product | Starting Material | Key Reagents | Typical Yield | Purity (HPLC) |

| 1 | N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester | N-Boc-(2S,4R)-4-hydroxy-L-proline | Methanol, Thionyl Chloride | >95% | >98% |

| 2 | N-Boc-(2S,4S)-4-fluoro-L-proline methyl ester | N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester | Nosyl Fluoride, Et3N·3HF | 60-70% | >99%[1] |

| 3 | This compound | N-Boc-(2S,4S)-4-fluoro-L-proline methyl ester | 6M Hydrochloric Acid | 85-95% | >98% |

IV. Logical Relationships in the Synthetic Pathway

The synthesis follows a logical progression of protection, functional group transformation, and deprotection. The stereochemistry at the C-2 position is retained throughout the synthesis, while the stereochemistry at the C-4 position is inverted during the fluorination step.

Caption: Logical flow of the synthesis highlighting key transformations.

This comprehensive guide provides the necessary details for the successful synthesis of this compound. The presented methodology is scalable and yields a high-purity product suitable for further applications in research and drug development.

References

An In-depth Technical Guide to (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride, a fluorinated proline analog of significant interest in pharmaceutical research and development. This document consolidates key chemical and physical data, outlines experimental applications, and explores its potential role in biological signaling pathways.

Core Compound Identification and Properties

(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid and its hydrochloride salt are chiral building blocks used to introduce conformational constraints into peptide structures. The stereospecific introduction of a fluorine atom at the 4-position of the pyrrolidine ring can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability.

A comprehensive summary of the compound's properties is provided in the tables below. It is important to distinguish between the free acid and its hydrochloride salt, as they have distinct CAS numbers and molecular weights.

| Identifier | (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid | This compound |

| CAS Number | 2507-61-1 | 60604-36-6 |

| Molecular Formula | C₅H₈FNO₂ | C₅H₈FNO₂·HCl |

| Molecular Weight | 133.12 g/mol | 169.58 g/mol |

| Synonyms | (2S,4R)-4-fluoro-2-pyrrolidinecarboxylic acid | Not Available |

| Physical and Chemical Properties | Data |

| Physical Form | Solid |

| Color | White to off-white |

| Purity | Typically ≥95% |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1] |

Experimental Applications and Protocols

The primary application of (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid is as a building block in peptide synthesis. Its incorporation into peptides can enhance their biological activity and stability. The N-Fmoc protected version, (2S,4R)-4-Fluoro-1-Fmoc-pyrrolidine-2-carboxylic acid, is commonly used in solid-phase peptide synthesis (SPPS).

General Protocol for Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid (as its N-Fmoc protected form) into a peptide sequence using standard Fmoc/tBu chemistry on a solid support (e.g., Rink Amide resin).

Materials:

-

N-Fmoc-(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid

-

Rink Amide resin

-

N,N'-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., Trifluoroacetic acid/Water/Triisopropylsilane)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Activation: Activate the N-Fmoc-(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid with a suitable coupling reagent and DIPEA in DMF.

-

Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Figure 1: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Potential Role in Signaling Pathways

Research has indicated that derivatives of 4-fluoropyrrolidine may act as inhibitors of Dipeptidyl Peptidase-4 (DPP-4). A study on novel pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives identified potent and selective DPP-4 inhibitors.[2] One compound from this series demonstrated high DPP-4 inhibitory activity (IC₅₀ = 0.017 μM) and showed efficacy in oral glucose tolerance tests in mice.[2]

DPP-4 is a key enzyme in glucose metabolism. It inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, ultimately leading to lower blood glucose levels.

While this research was not conducted on this compound itself, it provides a strong rationale for investigating this compound and its derivatives as potential DPP-4 inhibitors for the treatment of type 2 diabetes.

Figure 2: Proposed mechanism of action via DPP-4 inhibition.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique properties, conferred by the fluorine substitution, make it an attractive component for the design of novel peptides and small molecule therapeutics. The potential for its derivatives to act as DPP-4 inhibitors highlights a promising avenue for future research in the development of anti-diabetic agents. Further investigation into the specific biological activities of peptides and molecules containing this moiety is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride is a fluorinated analog of the amino acid proline, a critical chiral building block in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom at the 4-position of the pyrrolidine ring imparts unique conformational constraints and modulates the physicochemical properties of peptides and small molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, serving as a vital resource for researchers in the field.

Chemical Structure and Identification

This compound is the hydrochloride salt of (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid. The presence of the fluorine atom at the 4-position and the carboxylic acid at the 2-position of the pyrrolidine ring are key structural features that influence its biological activity. The stereochemistry, (2S,4R), is crucial for its specific conformational effects.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid;hydrochloride |

| CAS Number | 60604-36-6 |

| Molecular Formula | C₅H₉ClFNO₂ |

| Molecular Weight | 169.58 g/mol |

| Canonical SMILES | C1--INVALID-LINK--F">C@HC(=O)O.Cl |

| InChI Key | ZIWHMENIDGOELV-DMTCNVIQSA-N |

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively available in the public domain. The data presented below is based on information available for the free acid and related compounds, and should be considered as estimates.

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical State | Solid | Assumed |

| Melting Point | Not available | - |

| Solubility | Soluble in water | Assumed due to hydrochloride salt |

| pKa | Not available | - |

Synthesis

A common synthetic route to (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid involves the fluorination of (2S,4R)-4-hydroxyproline, a naturally occurring amino acid. The subsequent formation of the hydrochloride salt is typically achieved by treatment with hydrochloric acid.

Experimental Protocol: Synthesis of this compound from (2S,4R)-4-Hydroxyproline (General Procedure)

This protocol is a generalized representation and may require optimization.

-

Protection of the Amine and Carboxylic Acid: The starting material, (2S,4R)-4-hydroxyproline, is first protected to prevent side reactions. The amine group is commonly protected with a Boc (tert-butyloxycarbonyl) group, and the carboxylic acid is often esterified (e.g., methyl ester).

-

Fluorination: The hydroxyl group at the 4-position is then replaced with a fluorine atom. This can be achieved using various fluorinating agents, such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction is stereospecific and proceeds with inversion of configuration.

-

Deprotection: The protecting groups on the amine and carboxylic acid are removed. The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent). The ester is hydrolyzed, often using aqueous base followed by acidification.

-

Hydrochloride Salt Formation: The resulting (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid is dissolved in a suitable solvent (e.g., diethyl ether, methanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether or gaseous HCl) to precipitate the hydrochloride salt.

-

Purification: The final product is collected by filtration, washed with a cold solvent, and dried under vacuum.

Figure 2: General synthetic workflow for this compound.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the pyrrolidine ring protons. The presence of the fluorine atom will cause splitting of the signals of adjacent protons. The chemical shifts will be influenced by the protonation state of the amine and carboxylic acid.

-

¹³C NMR: The carbon NMR spectrum will display five signals for the pyrrolidine ring carbons. The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance, likely a complex multiplet due to coupling with the neighboring protons.

-

Mass Spectrometry (MS): The mass spectrum (ESI+) would be expected to show a peak corresponding to the protonated molecule [M+H]⁺ at m/z 134.06.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorptions for the O-H stretch of the carboxylic acid, the N-H stretch of the ammonium salt, the C=O stretch of the carboxylic acid, and the C-F stretch.

Applications in Drug Discovery and Development

Fluorinated proline analogs like (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid are valuable tools in medicinal chemistry for several reasons:

-

Conformational Constraint: The electronegative fluorine atom influences the puckering of the pyrrolidine ring, favoring a specific conformation. This can be used to pre-organize a peptide or small molecule into a bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target.

-

Metabolic Stability: The C-F bond is stronger than a C-H bond, making it more resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to improved pharmacokinetic properties of a drug candidate.

-

Modulation of Physicochemical Properties: The introduction of fluorine can alter the lipophilicity and pKa of a molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.

-

¹⁹F NMR Probe: The fluorine atom serves as a sensitive probe for NMR studies, allowing for the investigation of protein-ligand interactions and conformational changes without the need for isotopic labeling.

Conclusion

This compound is a key chiral building block with significant potential in drug discovery and peptide design. Its unique stereochemistry and the presence of a fluorine atom provide a powerful means to modulate the conformational and physicochemical properties of bioactive molecules. This technical guide summarizes the current knowledge of this compound, highlighting the need for more detailed experimental data to fully exploit its potential in the development of novel therapeutics.

An In-depth Technical Guide on (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride is a fluorinated proline analog of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the pyrrolidine ring offers unique stereoelectronic properties that can enhance the conformational stability, binding affinity, and metabolic resistance of peptides and small molecule therapeutics. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of this compound, with a particular focus on its emerging role as a key building block for inhibitors of Fibroblast Activation Protein (FAP), a promising target in cancer therapy.

Physicochemical Properties

This compound is a white to off-white solid. The introduction of the electronegative fluorine atom at the C4 position of the pyrrolidine ring significantly influences the ring's puckering and the overall conformation of molecules into which it is incorporated.

| Property | Value | Reference |

| Molecular Formula | C₅H₉ClFNO₂ | N/A |

| Molecular Weight | 169.58 g/mol | N/A |

| CAS Number | Not available | N/A |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in water | N/A |

Table 1: Physicochemical properties of this compound.

The free base, (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid, has the following properties:

| Property | Value | Reference |

| Molecular Formula | C₅H₈FNO₂ | [2] |

| Molecular Weight | 133.12 g/mol | [2] |

| CAS Number | 2507-61-1 | [2] |

| Purity | ≥97% | [2] |

Table 2: Physicochemical properties of (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid (free base).

Synthesis and Characterization

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the searched literature, a general understanding can be pieced together from methods for similar pyrrolidine derivatives. The synthesis would likely involve the stereoselective fluorination of a suitable pyrrolidine precursor, followed by deprotection and conversion to the hydrochloride salt.

General Synthetic Approach

A plausible synthetic route, based on general knowledge and methods for related compounds, is outlined below. This is a conceptual workflow and would require optimization.

Figure 1: A conceptual workflow for the synthesis of this compound.

Characterization

Standard analytical techniques would be employed to confirm the structure and purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show characteristic signals for the pyrrolidine ring protons, with coupling patterns influenced by the fluorine atom. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon spectrum would show distinct signals for the five carbons of the pyrrolidine ring and the carboxyl carbon. The carbon bearing the fluorine atom would exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: A single resonance would confirm the presence of the fluorine atom.

-

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC would be essential to determine the enantiomeric and diastereomeric purity of the compound. A reversed-phase HPLC method could be used to assess chemical purity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Biological Significance and Applications

The primary biological significance of (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid lies in its utility as a building block for creating potent and selective enzyme inhibitors and other bioactive molecules.

Role in Fibroblast Activation Protein (FAP) Inhibitors

A significant application of this fluorinated proline analog is in the development of inhibitors targeting Fibroblast Activation Protein (FAP). FAP is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many cancers, while having limited expression in healthy adult tissues.[3] This differential expression makes FAP an attractive target for both cancer diagnosis and therapy.

(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid and its derivatives are used to synthesize FAP inhibitors (FAPIs) that can be labeled with radioisotopes for Positron Emission Tomography (PET) imaging or for targeted radionuclide therapy.

The FAP Signaling Pathway in Cancer

FAP plays a crucial role in tumor progression by remodeling the extracellular matrix and modulating various signaling pathways that promote cancer cell proliferation, migration, and invasion.[4] FAP expression has been associated with poorer prognoses in several cancer types.[3]

Key signaling pathways influenced by FAP include:

-

PI3K/Akt Pathway: FAP activation can lead to the upregulation of the PI3K/Akt signaling pathway, which is a central regulator of cell growth, survival, and proliferation.[4]

-

Ras-ERK Pathway: FAP can also influence the Ras-ERK pathway, another critical signaling cascade involved in cell proliferation and differentiation.[5]

-

STAT3 Signaling: FAP has been shown to activate STAT3, a transcription factor involved in cell growth and immunosuppression.[6]

Figure 2: Simplified diagram of key signaling pathways influenced by Fibroblast Activation Protein (FAP) in the tumor microenvironment.

Experimental Protocols

As specific experimental protocols for the synthesis and analysis of this compound are not detailed in the available search results, this section provides generalized protocols that would serve as a starting point for researchers.

Conceptual Synthesis of the Free Base

A multi-step synthesis starting from a commercially available protected 4-hydroxy-L-proline derivative would be a common approach.

Step 1: Stereoselective Fluorination A protected form of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid ester would be subjected to fluorination using a reagent like diethylaminosulfur trifluoride (DAST) or Deoxofluor. The reaction conditions (solvent, temperature, and reaction time) would need to be carefully optimized to achieve the desired stereochemistry and yield.

Step 2: Ester Hydrolysis The resulting fluorinated ester would be hydrolyzed to the corresponding carboxylic acid, typically using a base such as lithium hydroxide (LiOH) in a mixture of water and an organic solvent like tetrahydrofuran (THF).

Step 3: Deprotection of the Amine The protecting group on the pyrrolidine nitrogen (e.g., Boc or Cbz) would be removed under appropriate conditions. For a Boc group, this is typically achieved using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.

Conversion to Hydrochloride Salt

The isolated free base, (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid, can be converted to its hydrochloride salt by dissolving it in a suitable anhydrous organic solvent (e.g., diethyl ether, methanol, or isopropanol) and treating it with a solution of hydrogen chloride (e.g., HCl in ether or gaseous HCl) until precipitation is complete. The resulting solid would then be collected by filtration and dried under vacuum.

General HPLC-UV Method for Purity Assessment

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over a specified time (e.g., 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 210 nm).

-

Injection Volume: 10 µL.

Conclusion

This compound is a valuable and versatile building block for the development of novel therapeutics. Its unique structural features, conferred by the stereospecific introduction of a fluorine atom, make it particularly useful for modulating the properties of peptides and small molecules. The growing importance of FAP as a cancer target highlights the potential of this compound in the design of next-generation diagnostic and therapeutic agents for oncology. Further research into the synthesis and applications of this and other fluorinated proline analogs will undoubtedly continue to enrich the field of medicinal chemistry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid | 2507-61-1 [sigmaaldrich.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Functional roles of FAP-α in metabolism, migration and invasion of human cancer cells [frontiersin.org]

The Discovery and Enduring Impact of Fluorinated Proline Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline, the sole proteinogenic secondary amino acid, imparts unique conformational constraints on peptides and proteins, profoundly influencing their structure and function. The strategic incorporation of fluorine into the proline ring has given rise to a powerful class of synthetic amino acids—fluorinated proline analogs. These analogs serve as subtle but potent tools for modulating peptide and protein conformation, stability, and biological activity. The introduction of the highly electronegative fluorine atom stereospecifically alters the pyrrolidine ring pucker and the delicate cis-trans equilibrium of the preceding peptide bond. This fine-tuning of molecular architecture has established fluorinated prolines as indispensable probes in chemical biology and valuable building blocks in medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of the discovery, history, and key applications of these remarkable analogs, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

A Historical Journey: The Dawn of Fluorinated Proline Chemistry

The story of fluorinated proline analogs begins in the mid-20th century, driven by a desire to understand the biochemistry of collagen, a protein exceptionally rich in proline and its post-translationally modified form, hydroxyproline.

The Pioneering Synthesis of 4-Fluoroprolines

The seminal moment in this field arrived in 1965 when Gottlieb and Witkop reported the first synthesis of 4-fluoroprolines.[1] Their work was initially aimed at investigating the mechanism of collagen hydroxylation.[1] This pioneering research laid the groundwork for decades of investigation into the effects of fluorine substitution on proline's unique conformational properties.

Expansion of the Fluorinated Proline Toolkit

Following this initial discovery, the repertoire of fluorinated proline analogs has steadily grown, with each new addition offering unique stereoelectronic properties. A timeline of key discoveries is presented below:

-

1965: First synthesis of 4-fluoroprolines by Gottlieb and Witkop.[1]

-

1994: Synthesis of (2S)-4,4-difluoroproline is described.[2]

-

2002: The first synthesis of a trifluoromethyl-substituted proline, 4-CF3-proline, is independently reported by two research groups.[3]

-

2006: The synthesis of 2-trifluoromethylproline is reported.[3]

-

2012: The synthesis of 5-trifluoromethylproline is first described.[3]

-

Recent Developments: The past two decades have witnessed the synthesis of all isomeric trifluoromethyl-substituted prolines, as well as a variety of other analogs, including 3-fluoroprolines and 3,4-difluoroprolines.[1][4]

This continuous expansion of the fluorinated proline toolbox provides researchers with an increasingly sophisticated set of tools to dissect and manipulate protein structure and function with remarkable precision.

Quantitative Insights into Conformational Control

The utility of fluorinated proline analogs stems from their predictable and quantifiable influence on the two key conformational equilibria of the proline residue: pyrrolidine ring pucker and cis-trans amide bond isomerization.

Pyrrolidine Ring Pucker

The five-membered ring of proline is not planar and exists in one of two predominant puckered conformations: Cγ-exo (the Cγ atom is puckered out of the plane on the opposite side of the carboxyl group) or Cγ-endo (the Cγ atom is puckered on the same side as the carboxyl group). The introduction of an electronegative fluorine atom at the C4 position creates a stereoelectronic gauche effect that strongly biases the ring pucker.

-

(4R)-4-Fluoroproline (4R-Flp): The fluorine atom in the R configuration stabilizes the Cγ-exo pucker.

-

(4S)-4-Fluoroproline (4S-flp): The fluorine atom in the S configuration stabilizes the Cγ-endo pucker.

-

4,4-Difluoroproline: Lacks a strong pucker preference, similar to proline itself.[5]

Cis-Trans Amide Bond Isomerization

The peptide bond preceding a proline residue can exist in either a cis or trans conformation, with the trans form generally being more stable. The stereochemistry of fluorine substitution at the C4 position significantly influences this equilibrium.

The equilibrium constant (Ktrans/cis) is a measure of the relative populations of the trans and cis isomers. The following tables summarize key quantitative data on the conformational preferences and physicochemical properties of various fluorinated proline analogs.

Table 1: trans:cis Ratios of Ac-Pro-OMe Analogs in Different Solvents

| Proline Analog | D₂O (Ktrans/cis) | CDCl₃ (Ktrans/cis) | Dioxane-d₈ (Ktrans/cis) | DMSO-d₆ (Ktrans/cis) |

| Ac-Pro-OMe | 4.2 | 2.0 | 3.0 | 2.5 |

| Ac-(4R)-FPro-OMe | 5.5 | 2.9 | 4.0 | 3.5 |

| Ac-(4S)-FPro-OMe | 1.8 | 0.9 | 1.2 | 1.2 |

Data compiled from references[6][7].

Table 2: Physicochemical Properties of Fluorinated Proline Analogs

| Property | Proline | (4R)-4-Fluoroproline | (4S)-4-Fluoroproline | 4,4-Difluoroproline |

| pKₐ (COOH) | 1.95 | 1.80 | 1.78 | 1.48 |

| pKₐ (NH₂⁺) | 10.64 | 9.05 | 9.02 | 8.22 |

Data compiled from reference[5].

Table 3: Effect of (4R)-Fluoroproline on Protein Stability

| Protein | pH | Melting Temperature (°C) of Wild-Type | Melting Temperature (°C) of (4R)-FPro-ubiquitin |

| Ubiquitin | 1.8 | ~65 | ~72 |

| Ubiquitin | 2.25 | ~70 | ~77 |

| Ubiquitin | 2.75 | ~78 | ~85 |

| Ubiquitin | 3.25 | ~85 | ~92 |

Data compiled from reference[8].

Key Biological and Experimental Applications

The unique properties of fluorinated proline analogs have been leveraged in a variety of biological and biochemical studies.

Probing Protein Structure and Dynamics with ¹⁹F NMR

The fluorine atom provides a sensitive nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift of ¹⁹F is highly sensitive to its local environment, making fluorinated prolines excellent probes for studying protein conformation, folding, and interactions.[6]

References

- 1. Von Hippel–Lindau tumor suppressor - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Connecting proline metabolism and signaling pathways in plant senescence [frontiersin.org]

- 4. Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Conformational Analysis of 4-Fluoropyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into the pyrrolidine ring, particularly at the 4-position, has profound implications for the conformational behavior of these molecules. This stereoelectronic control has made 4-fluoropyrrolidine derivatives, especially 4-fluoroprolines, invaluable tools in peptide and protein engineering, as well as in the design of therapeutic agents. Understanding the conformational landscape of these derivatives is crucial for harnessing their potential in drug discovery and development. This guide provides an in-depth analysis of the conformational preferences of 4-fluoropyrrolidine derivatives, detailed experimental and computational protocols for their study, and quantitative data to aid in their application.

Core Concepts: The Influence of Fluorine on Pyrrolidine Ring Conformation

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the "envelope" and "twist" forms. For proline and its derivatives, the two predominant envelope conformations are Cγ-endo and Cγ-exo, where the Cγ (C4) atom is puckered on the same or opposite side of the ring as the carboxyl group, respectively. The energy difference between these puckers in unsubstituted proline is small, approximately 0.5 kcal/mol, with a roughly 2:1 preference for the endo pucker in model systems like Ac-Pro-OMe.[1][2]

The strategic placement of a highly electronegative fluorine atom at the C4 position dramatically shifts this equilibrium due to stereoelectronic effects, primarily the gauche effect.[1][2] This effect describes the tendency of adjacent bonds to adopt a gauche conformation when they possess interacting orbitals. In 4-fluoroprolines, the C-F bond orients antiperiplanar to adjacent C-H bonds, which in turn dictates the ring pucker.[1]

This leads to two distinct and predictable conformational biases depending on the stereochemistry at the C4 position:

-

(2S, 4R)-4-fluoroproline (Flp) strongly favors a Cγ-exo pucker. This conformation also promotes a trans configuration of the preceding peptide bond, a preference stabilized by an n→π* interaction.[3][4]

-

(2S, 4S)-4-fluoroproline (flp) strongly favors a Cγ-endo pucker and is more amenable to a cis configuration of the preceding peptide bond.[3][4][5]

These well-defined conformational preferences make 4-fluoroprolines powerful tools for "pre-organizing" peptide backbones, enhancing protein stability, and modulating biological activity.[4]

Quantitative Conformational Data

The conformational biases induced by 4-fluorination can be quantified through various experimental and computational methods. The following tables summarize key data for model systems, providing a reference for researchers.

Table 1: Ring Pucker Population Ratios for 4-Fluoroproline Derivatives

| Compound | Method | Conditions | Cγ-exo : Cγ-endo Ratio | Reference |

| Ac-(4R)-FPro-OMe | DFT (M06/cc-pVDZ) | SMD water | 93 : 7 | [6] |

| Ac-(4S)-FPro-OMe | DFT (M06/cc-pVDZ) | SMD water | 1 : 99 | [6] |

| Ac-Pro-OMe | NMR Spectroscopy | - | ~1 : 2 | [1][2] |

Table 2: Representative ¹⁹F NMR Chemical Shifts for cis and trans Amide Conformers of 4-Fluoroproline Derivatives

| Compound | Conditions | δ ¹⁹F (trans) (ppm) | δ ¹⁹F (cis) (ppm) | Δδ (ppm) | Reference |

| Ac-(4R)-FPro-OMe | D₂O, 25 °C | -173.5 | -172.9 | 0.6 | [7] |

| Ac-(4S)-FPro-OMe | D₂O, 25 °C | -175.0 | -174.1 | 0.9 | [7] |

| Ac-(4,4)-F₂Pro-OMe | D₂O, 27 °C | -160.7 (ax), -170.8 (eq) | -165.7 (ax), -171.9 (eq) | 5.0, 1.1 | [7] |

Experimental and Computational Protocols

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational chemistry is typically employed for a thorough conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying the solution-state conformation and dynamics of 4-fluoropyrrolidine derivatives.[8][9]

a. Sample Preparation:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, CDCl₃) to a concentration of 1-10 mM.

-

For peptides, a common solvent system is 90% H₂O / 10% D₂O to allow for the observation of amide protons while providing a deuterium lock signal.[10]

-

Ensure the pH of the solution is adjusted and stable, as it can influence conformation.

b. Key NMR Experiments:

-

1D ¹H and ¹⁹F NMR: To observe the overall complexity of the sample and identify the presence of multiple conformers (e.g., cis/trans isomers), which give rise to distinct sets of signals.[11]

-

2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): To assign all protons within a spin system (i.e., within a single proline ring).

-

2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). Key NOEs for proline conformation include the Hα(i) to Hδ(i-1) distance to distinguish cis (~2.3 Å) and trans (~3.4 Å) isomers.

-

¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): To determine the spatial proximity between fluorine and proton nuclei, providing crucial constraints for conformational analysis.[12]

-

J-Coupling Analysis: Measurement of vicinal ³J(H,H) and ³J(F,H) coupling constants provides information about dihedral angles, which are directly related to the ring pucker. These can be measured from high-resolution 1D ¹H spectra or using experiments like E.COSY.[11]

c. Data Analysis:

-

Assign all relevant ¹H, ¹³C, and ¹⁹F resonances for each conformer present in solution.

-

Integrate the signals in the 1D spectra to determine the population ratios of the different conformers (e.g., %trans vs. %cis).

-

Measure key NOE intensities and coupling constants.

-

Use the Karplus equation to relate ³J coupling constants to dihedral angles.

-

Combine all distance and dihedral angle restraints to build a model of the solution-state conformation.

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecule's three-dimensional structure in the solid state, serving as a valuable benchmark for solution-state and computational studies.[13]

a. Crystallization:

-

This is often the most challenging step. The goal is to grow a single, high-quality crystal.

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate) and allow the solvent to evaporate slowly over days or weeks.[13]

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the compound's solution, inducing crystallization.[14]

-

Cooling: Slowly cool a saturated solution of the compound.

b. Data Collection and Structure Solution:

-

Mount a suitable crystal on a goniometer and cool it in a stream of cold nitrogen gas (~100 K) to minimize thermal motion.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data on a detector.

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem to generate an initial electron density map.

-

Build an atomic model into the electron density map and refine the model against the experimental data until a good fit is achieved.

c. Analysis:

-

The final refined structure provides precise bond lengths, bond angles, and torsion angles, defining the solid-state conformation, including the pyrrolidine ring pucker.

Computational Chemistry

Quantum mechanics calculations, particularly Density Functional Theory (DFT), are essential for exploring the conformational energy landscape and predicting the relative stabilities of different conformers.[6][15]

a. Model Preparation:

-

Build the initial 3D structure of the 4-fluoropyrrolidine derivative using molecular modeling software.

-

For peptides, a common model system is the N-acetylated, C-terminal methyl ester (Ac-Xaa-OMe) to cap the termini.

b. Conformational Search and Optimization:

-

Perform a systematic conformational search to identify all low-energy minima.

-

Optimize the geometry of each identified conformer using a suitable level of theory. A recommended method is the MN-15L functional with the aug-cc-pVTZ(-F) basis set.[15]

-

Incorporate a solvent model (e.g., a polarizable continuum model like SMD or PCM) to simulate the solution environment, as solvation can significantly influence conformational preferences.[6]

c. Energy Calculations and Population Analysis:

-

Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermal corrections.

-

Calculate the Gibbs free energies (G) for each conformer.

-

Use the calculated free energies to determine the Boltzmann population of each conformer at a given temperature, allowing for direct comparison with experimental population ratios from NMR.

Conclusion

The conformational analysis of 4-fluoropyrrolidine derivatives is a multifaceted endeavor that relies on the synergistic application of NMR spectroscopy, X-ray crystallography, and computational modeling. The strong stereoelectronic control exerted by the 4-fluoro substituent provides a powerful strategy for manipulating molecular conformation. By applying the detailed protocols and utilizing the quantitative data presented in this guide, researchers can effectively characterize these important molecules and leverage their unique conformational properties in the design of novel peptides, proteins, and therapeutic agents.

References

- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. raineslab.com [raineslab.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mr.copernicus.org [mr.copernicus.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. chem.uzh.ch [chem.uzh.ch]

- 11. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Physicochemical Properties of Fluorinated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acids has become a cornerstone of modern medicinal chemistry and chemical biology. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow for the fine-tuning of molecular properties to enhance therapeutic potential. Fluorinated amino acids (FAAs) are used to modulate acidity, lipophilicity, conformation, and metabolic stability, thereby improving the potency, selectivity, and pharmacokinetic profiles of peptide and small-molecule drug candidates.[1][2][3][4][] This guide provides an in-depth exploration of the core physicochemical properties of FAAs, detailed experimental protocols for their characterization, and a look into their application in drug discovery.

Core Physicochemical Properties

The introduction of fluorine can profoundly alter the fundamental properties of an amino acid. These changes are often interdependent and must be carefully evaluated.

Acidity and Basicity (pKa)

The strong electron-withdrawing nature of fluorine exerts a significant inductive effect, which alters the acidity of nearby ionizable groups.[6]

-

Carboxylic Acid Group (-COOH): Fluorine substitution, particularly on the α- or β-carbon, stabilizes the carboxylate anion, making the carboxylic acid more acidic and thus lowering its pKa .

-

Amino Group (-NH₂): The inductive effect reduces the electron density on the nitrogen atom, making it less basic. This results in a lower pKa for the corresponding ammonium group (-NH₃⁺).[7]

These modulations can have significant implications for a drug's charge state at physiological pH, affecting solubility, receptor interactions, and membrane permeability.

Table 1: Comparison of pKa Values for Standard and Fluorinated Amino Acids

| Amino Acid | Fluorination Position | pKa (α-COOH) | pKa (α-NH₃⁺) | pKa (Side Chain) | Reference |

|---|---|---|---|---|---|

| Tyrosine | - | 2.20 | 9.11 | 10.07 (phenol) | [8] |

| 3-Fluoro-L-tyrosine | 3-fluoro | ~2.2 | ~9.0 | 8.81 (phenol) | [9] |

| Proline | - | 1.99 | 10.60 | - | |

| 4(R)-Fluoro-L-proline | 4-fluoro | 1.89 | 9.05 | - | [7] |

| 4,4-Difluoro-L-proline | 4,4-difluoro | 1.82 | 8.52 | - | [7] |

| 4-Trifluoromethyl-L-proline | 4-trifluoromethyl | - | 7.4 | - |[7] |

Note: pKa values can vary slightly depending on experimental conditions.

Lipophilicity (logP and logD)

Lipophilicity, a measure of a compound's partitioning between a lipid and an aqueous phase, is a critical determinant of absorption, distribution, metabolism, and excretion (ADME) properties. It is commonly expressed as logP (for neutral compounds) or logD (the distribution coefficient at a specific pH for ionizable compounds).[10][11]

The effect of fluorination on lipophilicity is complex and not always intuitive.[12][13] While highly fluorinated motifs like a -CF₃ group generally increase lipophilicity, a single fluorine atom can sometimes decrease it by modulating the molecule's hydrogen bond donating/accepting capacity and overall polarity.[13] The impact is highly dependent on the molecular context.[14]

Table 2: Selected Lipophilicity Data for Fluorinated Compounds

| Compound Class | Specific Compound | logP / logD | Key Observation | Reference |

|---|---|---|---|---|

| Fluorinated Prolines | 4(S)-Fluoroproline | -0.96 | Increased hydrophilicity compared to Proline (logP ≈ -0.6) | [12] |

| Fluorinated Piperidines | N-Benzyl-4-fluoropiperidine | 2.87 | Lipophilicity can increase or decrease depending on fluorine position. | [12] |

| Fluorinated Pyridines | 2-(SCF₃)pyridine | 2.92 | Trifluoromethylthio group significantly increases lipophilicity. | [15] |

| Fluorinated Tyrosines | 2,3,5,6-tetraF-Tyr | 2.10 (calculated) | Multiple fluorines on an aromatic ring generally increase lipophilicity. |[16] |

Conformational Effects

Fluorine's unique stereoelectronic properties can be exploited to control the conformation of amino acid side chains and the peptide backbone, which is critical for target binding and biological activity.[17][18]

-

Gauche Effect: An electrostatic attraction between a positively charged nitrogen (N⁺) and a neighboring fluorine atom can favor a gauche conformation.[17]

-

Proline Ring Pucker: Fluorination of the proline ring, for example at the 4-position, strongly biases the ring's puckering conformation (Cγ-exo or Cγ-endo). This, in turn, can influence the trans/cis isomerization of the preceding peptide bond, a critical feature in protein folding and recognition.[4][17]

Metabolic Stability

The C-F bond is exceptionally strong (bond energy >100 kcal/mol), making it highly resistant to metabolic cleavage.[19] By replacing a metabolically labile C-H bond with a C-F bond, drug developers can block sites of oxidative metabolism by enzymes like Cytochrome P450 (CYP).[20][21] This strategic fluorination often leads to a longer half-life and enhanced bioavailability.[21]

For instance, hydroxylation of a leucine side chain by CYP3A4 was a major metabolic liability for a cathepsin K inhibitor; its fluorinated analog resisted this oxidation, leading to dramatically improved bioavailability.[21] However, the position of fluorine is crucial; some fluorinated positions, such as in 4-, 5-, and 6-fluorotryptophan, can still be susceptible to in vivo defluorination, while others, like 7-fluorotryptophan, are highly stable.[20]

Experimental Protocols

Accurate characterization of these physicochemical properties is essential. The following are standard methodologies used in the field.

pKa Determination via Potentiometric Titration

This method determines the pKa values of ionizable groups by measuring pH changes during titration with a strong acid and base.[22][23][24]

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of the amino acid in deionized, CO₂-free water to a known concentration (e.g., 10-20 mM).

-

Acid Titration: Calibrate a pH meter with standard buffers. Place the amino acid solution in a beaker with a magnetic stirrer. Record the initial pH. Add small, precise aliquots (e.g., 0.1-0.3 mL) of a standardized strong acid (e.g., 0.1 M HCl) and record the pH after each addition until a low pH (e.g., ~1.5) is reached.[23]

-

Base Titration: In a separate experiment, titrate a fresh sample of the amino acid solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each aliquot addition until a high pH (e.g., ~12.5) is reached.[23]

-

Data Analysis: Plot the pH versus the equivalents of base added. The pKa value for each ionizable group corresponds to the pH at the midpoint of the flat "buffering" regions of the curve.[24]

logP / logD Determination

Shake-Flask Method (logD at pH 7.4): This is the traditional method for measuring the partition coefficient between n-octanol and an aqueous buffer.[10][11]

Methodology:

-

Solvent Saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and allow the layers to separate completely to ensure mutual saturation.

-

Partitioning: Add a small amount of the test compound (from a DMSO stock) to a mixture of the pre-saturated n-octanol and buffer.[11]

-

Equilibration: Vigorously shake or rotate the mixture for a set period (e.g., 1 hour) to allow the compound to reach partitioning equilibrium.[11]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase and determine the compound's concentration using a suitable analytical technique, such as LC-MS or UV-Vis spectroscopy.

-

Calculation: Calculate logD as: logD = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

¹⁹F NMR Method (for Fluorinated Compounds): This method is highly efficient for fluorinated molecules and avoids some pitfalls of the shake-flask method.[15]

Methodology:

-

Sample Preparation: Prepare a sample containing the fluorinated compound of interest and a fluorinated internal standard of known lipophilicity in a mixture of deuterated buffer and n-octanol.

-

Equilibration & Separation: Equilibrate and separate the phases as described above.

-

NMR Analysis: Acquire a ¹⁹F NMR spectrum of the sample. The signals from the compound in the octanol and aqueous phases will be visible.

-

Calculation: The logD is calculated by comparing the integration of the NMR signals of the test compound in each phase, relative to the internal standard.[15]

Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is an exceptionally powerful tool for studying FAAs. The ¹⁹F nucleus is 100% naturally abundant and has high sensitivity, and its chemical shift is extremely sensitive to the local electronic environment, making it an exquisite probe for conformational changes, protein folding, and ligand binding.[25][26][27]

Methodology:

-

Sample Preparation: Incorporate the FAA into a peptide or protein via solid-phase synthesis or biosynthetic methods.[17][28] Purify the sample and dissolve it in a suitable deuterated buffer.

-

Data Acquisition: Acquire one-dimensional and multi-dimensional (e.g., ¹H-¹⁹F HOESY) NMR spectra on a high-field NMR spectrometer.

-

Analysis: Analyze the ¹⁹F chemical shifts, coupling constants, and relaxation properties to deduce information about local conformation, dynamics, and intermolecular interactions.[18]

X-ray Crystallography: This technique provides high-resolution, solid-state structural information.

Methodology:

-

Crystallization: Prepare a highly concentrated and pure solution of the protein containing the FAA and screen various conditions (precipitants, pH, temperature) to obtain high-quality crystals.

-

Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.

-

Structure Solution: Process the diffraction data to calculate an electron density map and build an atomic model of the protein, revealing the precise conformation of the FAA and its interactions within the protein structure.[26][29]

Conclusion

Fluorinated amino acids are powerful tools in the arsenal of drug discovery professionals. Their ability to systematically modulate key physicochemical properties—acidity, lipophilicity, conformation, and metabolic stability—provides a rational approach to overcoming common challenges in lead optimization. However, the effects of fluorination are highly context-dependent and demand rigorous experimental characterization. This guide provides the foundational principles and methodologies necessary for researchers to effectively harness the potential of fluorinated amino acids in the design of next-generation therapeutics.

References

- 1. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 氨基酸参照表 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. enamine.net [enamine.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues [explorationpub.com]

- 17. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mr.copernicus.org [mr.copernicus.org]

- 19. hyphadiscovery.com [hyphadiscovery.com]

- 20. benchchem.com [benchchem.com]

- 21. mdpi.com [mdpi.com]

- 22. scribd.com [scribd.com]

- 23. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 24. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 25. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. research.ed.ac.uk [research.ed.ac.uk]

- 29. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of (2S,4R)-4-Fluoropyrrolidine-2-carboxylic Acid and Its N-Boc Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid. Due to the limited availability of public-domain spectroscopic data for the free amino acid, this document focuses on its commonly used derivative, N-Boc-(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid. The spectroscopic characteristics of this protected form are detailed, along with a discussion of the expected spectral changes upon deprotection to yield the free amino acid.

Introduction

(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid is a fluorinated analog of the amino acid proline. The strategic incorporation of fluorine atoms into bioactive molecules is a widely used strategy in medicinal chemistry to modulate properties such as metabolic stability, pKa, and binding affinity. The rigid pyrrolidine ring of this compound, combined with the stereospecific placement of the fluorine atom, makes it a valuable building block in the synthesis of novel peptides and small molecule therapeutics. Understanding its structural features through spectroscopic analysis is crucial for its application in drug design and development. The crystal structure of (2S,4R)-4-Fluoropyrrolidinium-2-carboxylate has been determined, confirming its zwitterionic nature in the solid state.[1]

Spectroscopic Data Presentation

The following tables summarize the expected spectroscopic data for N-Boc-(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid based on the analysis of its structure and data from analogous compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for N-Boc-(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant (J) Range (Hz) | Assignment |

| ¹H | 4.3 - 4.5 | m | H2 | |

| ¹H | 5.2 - 5.4 | dm | J(H,F) ≈ 50 | H4 |

| ¹H | 3.6 - 3.9 | m | H5a, H5b | |

| ¹H | 2.2 - 2.6 | m | H3a, H3b | |

| ¹H | 1.4 - 1.5 | s | Boc (9H) | |

| ¹³C | 170 - 175 | s | C=O (Carboxylic Acid) | |

| ¹³C | 154 - 156 | s | C=O (Boc) | |

| ¹³C | 90 - 94 | d | J(C,F) ≈ 180-190 | C4 |

| ¹³C | 80 - 82 | s | C(CH₃)₃ (Boc) | |

| ¹³C | 58 - 60 | d | J(C,F) ≈ 20-25 | C2 |

| ¹³C | 52 - 54 | d | J(C,F) ≈ 20-25 | C5 |

| ¹³C | 38 - 42 | d | J(C,F) ≈ 20-25 | C3 |

| ¹³C | 28 - 29 | s | C(CH₃)₃ (Boc) | |

| ¹⁹F | -170 to -180 | m | C4-F |

Note on the free amino acid: Upon removal of the N-Boc group, the signals for the Boc protons and carbons would disappear. The chemical shifts of the pyrrolidine ring protons and carbons, particularly H2, H5, C2, and C5, would experience significant shifts due to the presence of the free amine.

Table 2: Infrared (IR) Spectroscopy Data for N-Boc-(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| 2850-3000 | Medium | C-H stretch (Aliphatic) |

| ~1740 | Strong | C=O stretch (Carboxylic Acid) |

| ~1690 | Strong | C=O stretch (Boc carbamate) |

| 1000-1100 | Strong | C-F stretch |

Note on the free amino acid: For the unprotected amino acid, the C=O stretch of the Boc group would be absent. In its zwitterionic form, a broad N-H stretch would appear around 3000-3400 cm⁻¹, and the carboxylate (COO⁻) asymmetric and symmetric stretches would be observed around 1600 cm⁻¹ and 1400 cm⁻¹, respectively.

Table 3: Mass Spectrometry (MS) Data for N-Boc-(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid

| Ionization Mode | Expected m/z | Fragment |

| ESI+ | 234.1136 | [M+H]⁺ |

| ESI+ | 256.0955 | [M+Na]⁺ |

| ESI+ | 178.0714 | [M+H - C₄H₈]⁺ (loss of isobutylene) |

| ESI+ | 134.0557 | [M+H - Boc]⁺ |

| ESI- | 232.0980 | [M-H]⁻ |

Note on the free amino acid: The molecular ion of the free amino acid would have an m/z of 134.0557 for [M+H]⁺ and 132.0401 for [M-H]⁻.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 10-20 mg of the compound would be dissolved in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. For amino acids, dissolving 10-50 mg in 0.5-0.7 mL of D₂O is a common practice.[2] The pH of the solution can significantly affect the chemical shifts and should be adjusted if necessary.[2] For protein samples, a concentration of 0.1-3 mM is typically used.

Infrared (IR) Spectroscopy

For a solid sample, an IR spectrum can be obtained using a potassium bromide (KBr) pellet or the thin solid film method.[3][4] For the KBr pellet method, a small amount of the sample (1-2 mg) is mixed with ~100 mg of dry KBr powder and pressed into a transparent pellet.[4] Alternatively, a thin film can be prepared by dissolving the solid in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[3]

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for the analysis of this compound. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) at a concentration of approximately 1 mg/mL. The solution is then introduced into the ESI source of a mass spectrometer. ESI is a soft ionization technique that can generate ions of fragile biomolecules with minimal fragmentation.[5]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses.

Caption: General workflow for spectroscopic analysis.

Caption: Logical flow of an NMR experiment.

Caption: Process of ESI-Mass Spectrometry.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 5. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

Methodological & Application

Application Notes and Protocols: (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid, also known as (4R)-fluoroproline ((4R)-FPro), is a non-natural amino acid that has garnered significant interest in peptide and protein engineering. Its unique stereoelectronic properties, arising from the presence of a fluorine atom at the 4R position of the pyrrolidine ring, offer a powerful tool for modulating peptide conformation, stability, and biological activity. These application notes provide a comprehensive overview of the use of (4R)-FPro in peptide synthesis, including its impact on peptide stability, and detailed protocols for its incorporation.

The fluorine atom in (4R)-FPro exerts a strong inductive effect, which has three primary consequences: it enforces a Cγ-exo pucker on the pyrrolidine ring, biases the preceding peptide bond towards a trans conformation, and can accelerate cis-trans isomerization.[1][2] This pre-organization of the peptide backbone can lead to enhanced thermal and chemical stability of the resulting peptides and proteins, making (4R)-FPro a valuable tool in the design of more robust therapeutic peptides and proteins.[3][4]